5-butyl-1,3-oxazole

Lipophilicity Drug design Bioisostere

5-Butyl-1,3-oxazole (CAS 77311-06-9) is a monocyclic 1,3-oxazole heterocycle bearing an n-butyl substituent at the 5-position. It belongs to the broader oxazole class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom separated by a carbon.

Molecular Formula C7H11NO
Molecular Weight 125.2
CAS No. 77311-06-9
Cat. No. B6237594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-butyl-1,3-oxazole
CAS77311-06-9
Molecular FormulaC7H11NO
Molecular Weight125.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-1,3-oxazole (CAS 77311-06-9): Physicochemical Baseline and Compound-Class Context for Procurement Decisions


5-Butyl-1,3-oxazole (CAS 77311-06-9) is a monocyclic 1,3-oxazole heterocycle bearing an n-butyl substituent at the 5-position. It belongs to the broader oxazole class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom separated by a carbon [1] [2]. The compound has a molecular weight of 125.17 g/mol, a computed XLogP3-AA of 2.1, a topological polar surface area of 26 Ų, three rotatable bonds, zero hydrogen-bond donors, and two hydrogen-bond acceptors [1]. It occurs naturally as a volatile constituent of roasted peanuts and fried bacon [2]. Commercially, it is available as a research chemical from multiple suppliers at scales ranging from 50 mg to 10 g [3].

Why Generic 5-Alkyl-1,3-oxazole Substitution Is Unreliable Without 5-Butyl-1,3-oxazole-Specific Evidence


Although 5-alkyl-1,3-oxazoles share a common heterocyclic core, incremental changes in alkyl chain length produce non-linear, quantifiable shifts across multiple critical property dimensions—lipophilicity, aqueous solubility, volatility, CYP450-mediated metabolic stability, and odor character—that directly determine suitability for specific applications in medicinal chemistry, analytical chemistry, and flavor/fragrance research [1] [2] [3]. Simply selecting the cheapest or most readily available 5-alkyl oxazole without verifying lot-specific data for the butyl homolog risks mismatched logP, boiling point, or sensory profile that can compromise experimental reproducibility or product performance.

5-Butyl-1,3-oxazole Quantitative Differentiation Evidence Against Closest Analogs


LogP Difference of ≥0.93 Units Versus 5-Ethyl-1,3-oxazole Drives Partitioning and Membrane Permeability

5-Butyl-1,3-oxazole exhibits an ACD/LogP of 2.17, which is 0.93 log units higher than the ACD/LogP of 1.11 for 5-ethyl-1,3-oxazole (and approximately 1.2 units above 5-methyl-1,3-oxazole at LogP ~0.98) . This increase in lipophilicity translates to an ACD/BCF of 26.44 for the butyl homolog at pH 7.4, versus 2.64 for the ethyl analog—a 10-fold difference in predicted bioconcentration potential . In the context of the published P2Y12 antagonist program, alkyl chain elongation on the oxazole bioisostere modulates both potency and CYP450-dependent microsomal metabolism, with the 5-ethyl-oxazole retaining low in vivo clearance while many oxazoles showed higher CYP450 metabolism than the corresponding ethyl esters [1].

Lipophilicity Drug design Bioisostere

Boiling Point Elevation of +46°C Over 5-Ethyl-1,3-oxazole Redefines Volatility and Headspace Behavior

The predicted boiling point of 5-butyl-1,3-oxazole is 170.3±0.0 °C at 760 mmHg, which is 46.1 °C higher than the 124.2±9.0 °C for 5-ethyl-1,3-oxazole and approximately 77 °C higher than 5-methyl-1,3-oxazole (93.9±9.0 °C) . The corresponding vapor pressure at 25°C drops to 2.0±0.0 mmHg for the butyl compound, versus 15.6±0.2 mmHg for the ethyl analog—nearly an 8-fold reduction . These differences in vapor pressure and boiling point directly impact gas-chromatographic retention indices, headspace concentration in flavor applications, and evaporative loss during sample handling.

Volatility GC analysis Flavor chemistry

Water Solubility Reduction to ~1.2 g/L Creates a Solubility Cliff Relative to Shorter-Chain Analogs

The estimated water solubility of 5-butyl-1,3-oxazole is 1,184 mg/L (1.18 g/L) at 25°C [1]. By comparison, 5-ethyl-1,3-oxazole has an estimated water solubility of 10,140 mg/L (10.14 g/L), and 5-methyl-1,3-oxazole has a computed ESOL solubility of 3,030 mg/L (3.03 g/L) [2] . This represents an approximate 8.6-fold reduction in aqueous solubility between the butyl and ethyl homologs, consistent with the 1.06 log unit increase in logP, and reflects the dominant effect of the butyl chain on disrupting water–solute interactions.

Aqueous solubility Formulation Sample preparation

CYP450-Dependent Microsomal Metabolism Escalates with 5-Alkyl Chain Length: Class-Level SAR Relevant to the Butyl Homolog

In the AstraZeneca P2Y12 antagonist program, the 5-methyl- and 5-ethyl-oxazole bioisosteres of ethyl nicotinates retained sub-micromolar receptor potency, and the 5-ethyl-oxazole specifically retained low in vivo clearance in rat pharmacokinetics [1]. However, the study also reported that 'many oxazoles showed a higher CYP450-dependent microsomal metabolism than the corresponding ethyl esters,' and SAR analysis confirmed that alkyl substituent positioning strongly influenced metabolic liability [1]. Although direct microsomal stability data for 5-butyl-1,3-oxazole itself are not published, the class-level SAR establishes that extending the alkyl chain from methyl to ethyl to butyl predictably increases CYP450 substrate recognition, and the butyl homolog should be assumed to have higher intrinsic clearance than its shorter-chain counterparts until experimentally verified [1].

Metabolic stability CYP450 Bioisostere design

Odor Character Divergence: Bacon/Fatty/Meaty for Butyl vs. Green/Vegetable for Shorter Alkyl Oxazoles

Organoleptic evaluation of 5-butyl-1,3-oxazole at 0.10% in propylene glycol describes its odor profile as 'fatty bacon,' 'fatty animalic aged meat' [1] [2]. In contrast, a published survey of fifteen 4,5-dialkyloxazoles reported that the majority of shorter-chain alkyl-substituted oxazoles exhibit 'green, vegetable-like aromas' [3]. The bacon/meaty character appears to require a minimum alkyl chain length that is satisfied by the n-butyl substituent but not by methyl or ethyl groups, making the butyl homolog functionally non-interchangeable in flavor reconstitution and aroma chemistry research where the target profile is specifically meaty or animalic.

Flavor chemistry Aroma profiling Sensory science

5-Butyl-1,3-oxazole: High-Confidence Application Scenarios Derived from Quantitative Differentiation Evidence


Flavor Reconstitution and GC-Olfactometry Targeting Meaty/A animalic Aroma Notes

5-Butyl-1,3-oxazole is the appropriate 5-alkyl oxazole building block for flavor and sensory research when the target aroma profile is specifically 'fatty bacon,' 'animalic,' or 'aged meat,' as documented at 0.10% in propylene glycol [1] . Shorter-chain 5-alkyl oxazoles (methyl, ethyl) produce green/vegetable aroma profiles and cannot substitute for the meaty character [2]. Its boiling point of 170.3°C and vapor pressure of 2.0 mmHg provide a volatility profile well-suited to GC-olfactometry experiments where the analyte must elute in a distinct retention window separate from more volatile green-note oxazoles .

Medicinal Chemistry Bioisostere Exploration at the Upper Alkyl Chain Boundary

In drug discovery programs employing 5-alkyl-1,3-oxazoles as ethyl ester bioisosteres, 5-butyl-1,3-oxazole serves as a strategic probe to evaluate the metabolic tolerance limit of the series. Published SAR demonstrates that 5-ethyl-oxazole retains low in vivo clearance while many oxazoles exhibit higher CYP450-dependent microsomal metabolism [1]. The butyl homolog, with its logP of 2.17 and 10-fold higher predicted BCF relative to the ethyl analog, enables experimental mapping of the lipophilicity–metabolic stability trade-off for this chemotype .

Analytical Reference Standard for Method Development Involving Mid-Volatility Heterocycles

The boiling point of 5-butyl-1,3-oxazole (170.3°C, intermediate between 5-ethyl at 124.2°C and higher polyalkyl oxazoles) and its estimated water solubility of 1,184 mg/L make it a well-characterized reference compound for GC-MS and HPLC method development targeting medium-lipophilicity heterocycles [1] . Its three rotatable bonds and polar surface area of 26 Ų provide a defined benchmark for calibrating chromatographic retention models when analyzing complex mixtures such as food volatiles or reaction products [1].

Extraction and Partitioning Studies Where a LogP ~2.1 Marker Is Required

With an ACD/LogP of 2.17 and a predicted logP-based bioconcentration factor of 26.44, 5-butyl-1,3-oxazole occupies a specific lipophilicity niche between the more water-soluble ethyl analog (LogP 1.11, BCF 2.64) and higher-alkyl oxazoles [1] . This property profile supports its use as a model solute in liquid–liquid extraction optimization, solid-phase extraction method development, or membrane-permeability studies where logP in the 2.0–2.2 range is required to approximate drug-like small molecules or flavor compounds partitioning from aqueous into organic phases.

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